FAK ligand-Linker Conjugate 1

Description

Overview of FAK Ligand-Linker Conjugate 1 in PROTAC Technology

This compound represents a heterobifunctional molecule designed to exploit the ubiquitin-proteasome system for selective FAK degradation. Structurally, it integrates a FAK-targeting pharmacophore (derived from inhibitors such as PF562271 or VS6063) with a cereblon (CRBN) E3 ligase-binding ligand via a polyethylene glycol-based linker. This configuration enables the compound to recruit FAK and CRBN into proximity, triggering ubiquitination and subsequent proteasomal degradation of FAK. Unlike conventional kinase inhibitors that merely block ATP-binding pockets, this conjugate eliminates both catalytic and non-catalytic FAK functions, addressing limitations observed in earlier therapeutic strategies.

Key mechanistic studies reveal that the linker’s length and flexibility critically influence degradation efficiency. For instance, triethylene glycol spacers optimize spatial orientation between FAK and CRBN, achieving 90% FAK depletion at 1 nM concentrations in ovarian cancer PA1 cells. Comparative analyses show that conjugates with rigid alkynyl linkers exhibit reduced efficacy (62% degradation), underscoring the necessity of flexible, oxygen-rich spacers for optimal activity.

Historical Context of FAK-Targeting Therapeutic Strategies

The evolution of FAK-targeting agents spans three decades, beginning with ATP-competitive inhibitors like TAE226 and defactinib (VS-6063), which showed nanomolar IC50 values in enzymatic assays but limited clinical success due to compensatory signaling and scaffold-mediated resistance. First-generation inhibitors primarily targeted the kinase domain, neglecting FAK’s role in integrin signaling and extracellular matrix remodeling through its FERM and FAT domains.

The paradigm shifted with the introduction of PROTACs, which leverage ubiquitin ligases to degrade entire FAK proteins. Early prototypes, such as FC-11, demonstrated picomolar DC50 values and reversible degradation kinetics, reigniting interest in FAK as a therapeutic target. This compound builds upon these foundations by optimizing linker chemistry and binding orientations, achieving unprecedented degradation efficiency in triple-negative breast cancer and multidrug-resistant colorectal cancer models.

Significance in Proteolysis Targeting Chimera (PROTAC) Research

This compound exemplifies three transformative principles in PROTAC design:

- Dual functionality : By degrading FAK rather than inhibiting it, the conjugate circumvents kinase-independent resistance mechanisms, such as FAK-Y397 phosphorylation-mediated survival pathways.

- Linker optimization : Structure-activity relationship (SAR) studies highlight the critical role of diethylene/triethylene glycol spacers in balancing proteolytic efficiency and cell permeability. Conjugates with −NHCO− orientations show superior degradation compared to −CONH− variants, attributed to favorable CRBN-FAK conformational matching.

- Therapeutic synergy : Preclinical data indicate that FAK degradation potentiates the efficacy of chemotherapeutics like paclitaxel and doxorubicin, reversing multidrug resistance (MDR) by downregulating P-glycoprotein (P-gp) and suppressing AKT/ERK survival pathways.

These advancements position this compound as a benchmark for evaluating scaffold-dependent oncogenic targets, with implications for targeting analogous kinases like EGFR and MET.

Current Research Landscape and Academic Interest

Recent investigations focus on three frontiers:

- In vivo validation : While in vitro studies demonstrate FAK degradation within 8 hours (90% reduction at 1 nM), ongoing work in xenograft models aims to correlate tumor regression with FAK ubiquitination kinetics.

- Combinatorial regimens : Researchers are testing the conjugate alongside immune checkpoint inhibitors (e.g., anti-PD-1), hypothesizing that FAK degradation may enhance T-cell infiltration by disrupting immunosuppressive tumor microenvironments.

- Structural diversification : Academic groups are exploring alternative E3 ligase ligands (e.g., VHL or MDM2 binders) to expand the scope of FAK-PROTACs beyond CRBN-dependent systems.

Notably, a 2024 study reported a derivative of this compound (designated F2) that reverses chemoresistance in HCT8/T colorectal cancer cells by suppressing EMT markers (Snail, Twist) and restoring E-cadherin expression. This compound achieved a 158-fold reversal of paclitaxel resistance, outperforming parental kinase inhibitors like IN10018.

Properties

IUPAC Name |

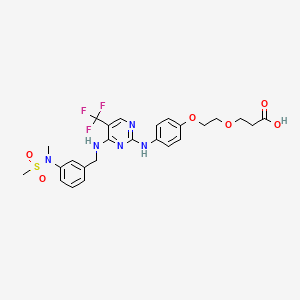

3-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28F3N5O6S/c1-33(40(2,36)37)19-5-3-4-17(14-19)15-29-23-21(25(26,27)28)16-30-24(32-23)31-18-6-8-20(9-7-18)39-13-12-38-11-10-22(34)35/h3-9,14,16H,10-13,15H2,1-2H3,(H,34,35)(H2,29,30,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVHAJNGZCDBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)OCCOCCC(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28F3N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FAK ligand-Linker Conjugate 1 involves the conjugation of a ligand specific to FAK with a PROTAC linker. The process typically includes the following steps:

Ligand Synthesis: The ligand targeting FAK is synthesized through a series of organic reactions, including amide bond formation and aromatic substitutions.

Linker Attachment: The PROTAC linker is attached to the ligand through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of a stable amide bond.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Synthesis: Large-scale batch reactors are used to carry out the synthesis steps.

Automated Purification: Industrial-scale HPLC systems are employed for purification.

Quality Control: Rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are used to ensure the consistency and purity of the product

Chemical Reactions Analysis

Linker Attachment Strategies

Linkers are critical for connecting the FAK ligand to functional groups (e.g., degrons or fluorophores):

2.1. Alkylation and Amidation

-

Phenolic Oxygen Alkylation : Reaction of phenol derivatives (e.g., 47 ) with bromoacetate esters under Mitsunobu conditions (73% yield) .

-

Amide Coupling : Linkers with terminal carboxylic acids (e.g., 53 ) are attached via EDCI/HOBt-mediated coupling (34–85% yield) .

2.2. Click Chemistry

-

Azide-Alkyne Cycloaddition : Propargylamine-functionalized ligands react with azide-terminated PEG linkers using CuSO₄/Na ascorbate (40–83% yield) .

-

Sonogashira Coupling : Bromo/iodo-thalidomide derivatives (e.g., 58 , 64 ) react with propargyl linkers (72–89% yield) .

Functionalization and Conjugate Assembly

Final steps involve attaching effector molecules (e.g., E3 ligase ligands):

-

Bifunctional Compound Synthesis : FAK ligands are conjugated to ALK-targeting moieties or degrons via flexible spacers (e.g., PEG or alkyl chains) .

-

Fluorophore Labeling : NHS ester-based ligation of BODIPY dyes to amine-terminated linkers (e.g., 11a–f ) under dark conditions .

Example Protocol :

-

Deprotection of Boc-protected amine linker (10a–f ) with piperidine.

-

Reaction with BODIPY 630/650-X NHS ester in DMF (18 h, rt).

Table 1. Reaction Yields for FAK Ligand-Linker Conjugation

Table 2. Functionalization of FAK-Linker Conjugates

Mechanistic Insights

-

Linker Stability : Hydrophilic PEG linkers improve solubility but require stability optimization to balance in vivo release kinetics .

-

Phosphorylation Effects : FAK1/PYK2 activation by LFA-1 cross-linking modulates LAT-Y171 phosphorylation, influencing conjugate efficacy in cellular models .

Challenges and Optimization

-

Low-Yield Steps : Boc deprotection of intermediates (e.g., 52a → 53 ) using formic acid can result in ≤41% yield due to incomplete conversion .

-

Steric Hindrance : Bulky linkers reduce coupling efficiency; iterative linker screening is recommended .

This synthesis framework highlights the interplay between medicinal chemistry and bioconjugation techniques to optimize FAK ligand-linker conjugates for therapeutic or diagnostic applications.

Scientific Research Applications

Scientific Research Applications

FAK ligand-Linker Conjugate 1 has extensive applications across various domains:

Cancer Research

FAK is known to play a pivotal role in cancer progression through its involvement in multiple signaling pathways, including the PI3K/AKT pathway. By degrading FAK, this compound can potentially inhibit tumor growth and metastasis.

- Case Study : In studies involving pancreatic adenocarcinoma and breast cancer, the use of FAK inhibitors has shown promise in enhancing the efficacy of existing therapies by overcoming resistance mechanisms .

Cellular Studies

Researchers utilize this compound to investigate the effects of FAK degradation on cellular behavior, including migration, proliferation, and survival.

- Experimental Findings : In vitro experiments demonstrated that treatment with this compound resulted in significant reductions in cell migration in models of aggressive cancer types .

Drug Development

The compound serves as a foundational tool for developing new PROTAC-based drugs aimed at targeting FAK-related pathways.

Mechanism of Action

FAK ligand-Linker Conjugate 1 exerts its effects through the following mechanism:

Target Binding: The ligand component specifically binds to FAK.

Recruitment: The PROTAC linker recruits E3 ligases such as VHL, CRBN, MDM2, and IAP.

Ubiquitination: The recruited E3 ligases ubiquitinate FAK, marking it for degradation by the proteasome.

Degradation: The ubiquitinated FAK is degraded by the proteasome, leading to a reduction in FAK levels and subsequent effects on cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Ligand-Linker Conjugates

Structural and Functional Differences

Target Protein Specificity

- FAK Ligand-Linker Conjugate 1 : Targets FAK, critical in cancer cell migration and survival .

- K-Ras Ligand-Linker Conjugates 1–6 : Target K-Ras, a GTPase frequently mutated in cancers. These conjugates vary in linker length and E3 ligase recruitment (e.g., VHL or CRBN), affecting degradation efficiency .

- ERRα Ligand-Linker Conjugate 1 : Targets Estrogen-Related Receptor α (ERRα), involved in metabolic regulation .

E3 Ligase Recruitment

Yield Comparison :

Advantages of FAK Conjugate :

Limitations :

Linker Design and Impact

- FAK Conjugate : Linker composition undisclosed but likely includes PEG or alkyl chains for optimal spacing .

- Azobenzene-Based Conjugates : Incorporate photoswitchable linkers (e.g., compound 94) for light-controlled activity .

- Spongistatin Analogs : Highlight challenges in synthesizing complex linkers for natural product-based PROTACs .

Biological Activity

FAK ligand-Linker Conjugate 1 (FAK-LC1) is a novel compound designed to target focal adhesion kinase (FAK), a crucial player in cellular signaling associated with cell adhesion, migration, and survival. This article explores the biological activity of FAK-LC1, its mechanisms of action, and its implications in cancer therapy.

Overview of Focal Adhesion Kinase (FAK)

FAK is a non-receptor protein tyrosine kinase that plays a pivotal role in the regulation of cell adhesion and motility. It is activated by various extracellular signals, particularly through integrin engagement with the extracellular matrix (ECM). The activation of FAK leads to a cascade of downstream signaling events that influence cellular behavior, including proliferation, migration, and survival.

FAK-LC1 functions by enhancing the binding affinity of ligands to FAK, thereby promoting its activation. This compound has been shown to facilitate the phosphorylation of FAK at key tyrosine residues, particularly Y397, which is critical for its activation and subsequent signaling cascades.

Key Mechanisms:

- Ligand Binding : The conjugate promotes the clustering of integrins, which is essential for FAK activation.

- Phosphorylation : Upon ligand binding, FAK undergoes autophosphorylation at Y397, which enhances its catalytic activity and allows it to phosphorylate downstream targets like paxillin and other signaling molecules.

- Signal Propagation : Activated FAK interacts with various signaling pathways, including PI3K/AKT and MAPK pathways, leading to enhanced cell survival and proliferation.

Research Findings

Recent studies have highlighted the efficacy of FAK-LC1 in various cancer models. Below are significant findings from case studies:

Case Studies

-

Inhibition of Tumor Growth :

- A study demonstrated that FAK-LC1 significantly reduced tumor growth in xenograft models by inhibiting key pathways involved in cell survival and proliferation.

- Tumor samples showed decreased levels of phosphorylated FAK and downstream targets.

-

Enhanced Drug Sensitivity :

- In models resistant to conventional therapies, the application of FAK-LC1 was associated with increased apoptosis and enhanced sensitivity to chemotherapeutic agents.

- This suggests that targeting FAK may overcome resistance mechanisms in certain cancers.

Q & A

Q. What are the key design principles underlying FAK ligand-Linker Conjugate 1 for PROTAC-mediated protein degradation?

this compound integrates a FAK-targeting ligand with a PROTAC linker to recruit E3 ubiquitin ligases (e.g., VHL, CRBN) for targeted protein degradation. The linker's length and chemistry are critical for optimizing ternary complex formation between FAK, E3 ligase, and the proteasome. Design considerations include ligand binding affinity, linker flexibility, and compatibility with in vivo pharmacokinetics .

Q. How should researchers validate the specificity of this compound for FAK degradation in cellular models?

Validation requires:

- Immunoblotting : Measure FAK protein levels post-treatment, comparing with untreated controls.

- Rescue experiments : Co-administer proteasome inhibitors (e.g., MG-132) to confirm degradation is proteasome-dependent.

- Off-target assessment : Use global proteomics (e.g., LC-MS/MS) to quantify changes in non-target proteins .

Q. What experimental protocols are recommended for preparing this compound in animal studies?

- Formulation : Use 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O for solubility.

- Dosage : Administer 10 mg/kg intravenously (adjust for animal weight; e.g., 20g mouse = 100µL of 2 mg/mL solution).

- Controls : Include vehicle-only and linker-free ligand groups to isolate conjugate-specific effects .

Q. How can researchers optimize linker length and composition to enhance FAK degradation efficiency?

- Synthesis : Employ modular chemistry (e.g., PEG-based linkers) to vary length and hydrophilicity.

- In vitro testing : Compare degradation efficacy across linker variants using dose-response assays (IC50 calculations).

- Structural analysis : Use molecular dynamics simulations to model ternary complex stability .

Q. What are the critical parameters for assessing this compound stability in storage and in vivo?

- Storage : Store at -20°C in lyophilized form; reconstitute in anhydrous DMSO for short-term use.

- In vivo stability : Monitor plasma half-life via LC-MS and compare degradation metabolites with parent compound .

Advanced Research Questions

Q. How can contradictory data on FAK degradation efficiency across cell lines be resolved?

Contradictions may arise from:

- Cell-specific E3 ligase expression : Quantify CRBN/VHL levels via qPCR or flow cytometry.

- Competitive binding : Test for endogenous FAK ligands (e.g., ATP analogs) using competitive binding assays.

- Data normalization : Use housekeeping proteins with stable expression (e.g., GAPDH) and include technical replicates .

Q. What methodologies are effective for cross-verifying PROTAC-mediated FAK degradation in multi-omics datasets?

Integrate:

- Transcriptomics : RNA-seq to rule out transcriptional downregulation.

- Proteomics : TMT-labeled mass spectrometry for absolute quantification.

- Functional assays : Phospho-FAK (Y397) inhibition to confirm loss of kinase activity .

Q. How can researchers address low proteolytic efficiency of this compound in hypoxic tumor microenvironments?

- Hypoxia mimetics : Test degradation under low-oxygen conditions (e.g., CoCl2 treatment).

- Linker modification : Introduce redox-sensitive bonds (e.g., disulfide bridges) for microenvironment-responsive release.

- Combination therapy : Co-administer hypoxia-activated prodrugs to enhance conjugate penetration .

Q. What strategies mitigate off-target protein degradation by this compound?

- CRISPR screening : Identify E3 ligase dependencies using genome-wide knockout libraries.

- Isoform selectivity : Design ligands targeting FAK-specific domains (e.g., FERM domain) to avoid homologous kinases (e.g., PYK2).

- Dose titration : Establish minimum effective concentrations to reduce non-specific ubiquitination .

Q. How should researchers design controls to distinguish PROTAC-specific effects from ligand-mediated inhibition?

- Inactive conjugate : Synthesize a linker-ligand conjugate with a mutated E3-binding domain.

- Ligand-only control : Compare with the free FAK ligand (without linker/E3 recruiter).

- Time-course analysis : Monitor FAK degradation kinetics versus transient inhibition .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent FAK degradation?

Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC50 and Hill coefficients. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers validate the absence of FAK rebound after transient treatment with this compound?

Perform:

Q. What are best practices for reconciling discrepancies between in vitro and in vivo degradation efficacy?

- Pharmacokinetic profiling : Measure conjugate bioavailability, tissue distribution, and clearance rates.

- Tissue-specific proteomics : Compare FAK levels in target organs (e.g., tumors) versus plasma.

- Species differences : Use humanized mouse models if human FAK differs from murine isoforms .

Advanced Synthesis & Validation

Q. How can linker hydrophilicity be optimized to enhance blood-brain barrier (BBB) penetration for neurological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.